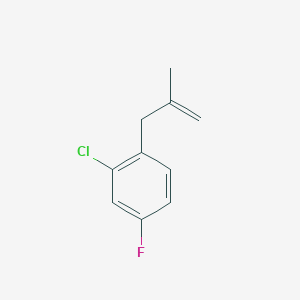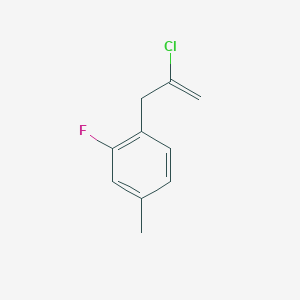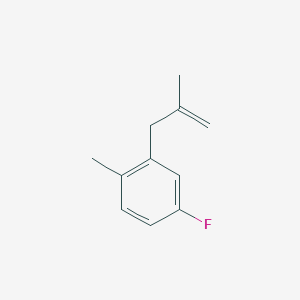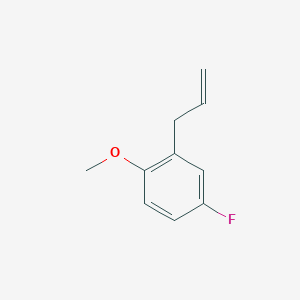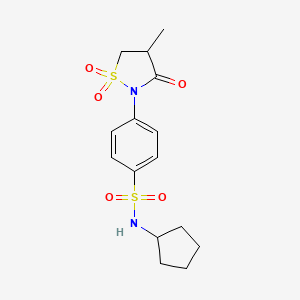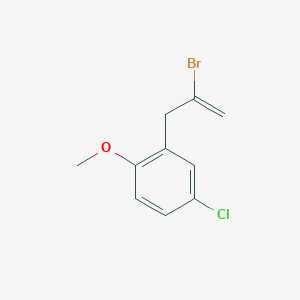
4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene
Übersicht
Beschreibung
The compound “4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene” is an organic molecule that contains a bromine atom, a methoxy group (-OCH3), and a chloro-butene group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the bromine and methoxy groups attached to the phenyl ring, with the 2-chloro-1-butene group attached at the 4-position of the ring .Chemical Reactions Analysis
The bromine and chlorine atoms in this compound are likely to be reactive due to their ability to act as leaving groups. The compound could potentially undergo reactions such as elimination, substitution, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine and chlorine atoms might increase the compound’s density and boiling point compared to compounds of similar size .Wissenschaftliche Forschungsanwendungen
Copolymerization and Polymer Chemistry
- Ring-Disubstituted Butyl 2-Cyano-3-Phenyl-2-Propenoates : These novel trisubstituted ethylenes, including compounds similar to 4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene, were prepared and copolymerized with styrene. This process involves the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and butyl cyanoacetate. The copolymers were characterized by various analytical methods, and their thermal decomposition was studied in two stages, first in the 200-500ºC range, followed by decomposition in the 500–800ºC range (Kharas et al., 2016).
Synthesis and Structural Studies
- Synthesis of Aryl Bromides : Simple and readily accessible aryl bromides, including those related to this compound, have been used as building blocks for thiol end-capped molecular wires. The paper details efficient synthetic transformations of these compounds (Stuhr-Hansen et al., 2005).
- Bromophenol Derivatives : Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds structurally similar to this compound, revealed their chemical structures through spectroscopic methods. These compounds were evaluated for biological activity against human cancer cell lines and microorganisms (Zhao et al., 2004).
Photochemistry and Organic Synthesis
- Photogeneration and Reactivity of Aryl Cations : The study of the photochemistry of compounds like 4-chlorophenol and 4-chloroanisole, which are structurally related to this compound, demonstrates their reductive dehalogenation and the generation of aryl cations. These cations react with pi nucleophiles, leading to arylated products (Protti et al., 2004).
Molecular Electronics
- Synthesis and Building Blocks for Molecular Electronics : The synthesis of aryl bromides, including those akin to this compound, are utilized in the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These are important for the development of molecular electronic components (Stuhr-Hansen et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-(3-chlorobut-3-enyl)-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-7H,1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYZAHJCGLPUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




